molecular formula C8H17N3O3 B2742734 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol CAS No. 2416230-62-9

3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol

Cat. No.: B2742734
CAS No.: 2416230-62-9
M. Wt: 203.242
InChI Key: KKDDVDIRMKJTCI-UHFFFAOYSA-N
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Description

3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is a versatile chemical compound with a unique structure that offers exciting prospects for various applications in scientific research. This compound is characterized by the presence of an azido group, which makes it particularly useful in click chemistry and other bioorthogonal reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group. The intermediate product is then reacted with ethylene glycol to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the azido group.

    Substitution: Sodium azide (NaN3) is used for the nucleophilic substitution of the chlorine atom in the initial synthesis.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Various azido derivatives.

Scientific Research Applications

3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioorthogonal labeling and imaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science .

Comparison with Similar Compounds

Similar Compounds

    3-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)ethoxy)propan-1-amine: Contains additional ethoxy groups, making it more hydrophilic.

Uniqueness

3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is unique due to its specific combination of an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

3-[2-(3-azidopropoxy)ethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c9-11-10-3-1-5-13-7-8-14-6-2-4-12/h12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDVDIRMKJTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])COCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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